(2-Methylphenyl)methyl 3-(2,4-dimethylbenzoyl)indolizine-1-carboxylate is an organic compound with significant relevance in chemical research and potential applications in pharmacology. Its molecular formula is , and it has a molecular weight of approximately 397.47 g/mol. The compound is classified under indolizine derivatives, which are known for their diverse biological activities and potential therapeutic applications.
Indolizines are heterocyclic compounds characterized by a fused bicyclic structure that includes a nitrogen atom. This specific compound belongs to the category of carboxylates, which are esters or salts derived from carboxylic acids. The presence of both the indolizine core and aromatic substituents contributes to its chemical properties and biological activity.
The synthesis of (2-Methylphenyl)methyl 3-(2,4-dimethylbenzoyl)indolizine-1-carboxylate can be approached through several methods:
Technical details regarding specific reaction conditions (such as temperature, solvents, and catalysts) are crucial for optimizing yields and purity but are typically proprietary or found in specialized literature.
The molecular structure of (2-Methylphenyl)methyl 3-(2,4-dimethylbenzoyl)indolizine-1-carboxylate can be represented using various structural formulas:
Cc1ccc(cc1)C(=O)N(C(=O)c2cc(c(c(c2C)C)C)C(=O))N
InChI=1S/C26H23NO3/c1-17-7-6-8-20(14-17)16-30-26(29)22-15-24(27-12-5-4-9-23(22)27)25(28)21-11-10-18(2)13-19(21)3/h4-15H,16H2,1-3H3
The compound's characteristics include:
These structural features contribute to its reactivity and interaction with biological targets.
The compound may participate in various chemical reactions typical for indolizine derivatives:
Technical details regarding these reactions depend on specific conditions such as reagent choice, solvent systems, and temperature control.
The mechanism of action for (2-Methylphenyl)methyl 3-(2,4-dimethylbenzoyl)indolizine-1-carboxylate is primarily linked to its interaction with biological targets:
Data on specific targets or pathways affected by this compound would require further experimental validation.
While specific physical properties such as melting point or boiling point are not universally reported for this compound, general characteristics include:
Chemical properties include:
Relevant data on these properties can be critical for handling and application in research settings.
(2-Methylphenyl)methyl 3-(2,4-dimethylbenzoyl)indolizine-1-carboxylate has potential applications in several scientific fields:
Research into this compound continues to explore its full potential across various disciplines .
CAS No.: 60934-46-5
CAS No.: 36889-17-5
CAS No.: 158905-17-0
CAS No.: 13463-39-3
CAS No.: 39647-11-5